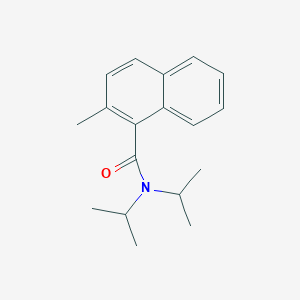![molecular formula C12H8BrN3 B11851839 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11851839.png)
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and bromopyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, one method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves the reaction of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine with iridium trichloride (IrCl3) in dimethylformamide (DMF) at 70°C for a week .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclometallation: Formation of complexes with metals such as iridium, involving C–H bond activation.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Cyclometallation: Involves metal salts like IrCl3 and solvents such as DMF.
Major Products
Substitution Reactions: Yield various substituted derivatives of the original compound.
Cyclometallation: Produces metal complexes with unique properties.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has shown antiproliferative activities against breast cancer cell lines.
Material Science:
Organic Synthesis: Serves as a valuable scaffold for the construction of various derivatives through radical reactions and other functionalization strategies.
Wirkmechanismus
The mechanism of action of 3-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine, particularly in its antiproliferative activity, involves the activation of C–H bonds and coordination with metal centers. Density Functional Theory (DFT) calculations suggest that the rollover C–H bond activation occurs after initial coordination, leading to the formation of stable metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Bromopyridin-2-yl)imidazo[1,2-a]pyridine: Similar structure but different substitution pattern.
3-Bromoimidazo[1,2-a]pyridine: Lacks the pyridine moiety.
Uniqueness
Its ability to form stable metal complexes and exhibit biological activity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C12H8BrN3 |
|---|---|
Molekulargewicht |
274.12 g/mol |
IUPAC-Name |
3-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-11-5-3-4-9(15-11)10-8-14-12-6-1-2-7-16(10)12/h1-8H |
InChI-Schlüssel |
TUEUFBZMVVWPRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N2C=C1)C3=NC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-amino-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11851764.png)









![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

![5-Amino-1-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11851853.png)
